REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.C([O-])([O-])=O.[Na+].[Na+].[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O>C1C=CC=CC=1.C(O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1 |f:1.2.3,7.8.9.10.11|
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Name
|
|
Quantity
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0.35 g
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Type
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reactant
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Smiles
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NC1=NC=C(C=C1)Br
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Name
|
|
Quantity
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2.2 mL
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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0.34 g
|
Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
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1 mL
|
Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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70 mg
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Type
|
catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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partitioned between EtOAc and water
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CONCENTRATION
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Details
|
Combination of the purified fractions and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |